molecular formula C10H20N2O B2562205 rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine CAS No. 2165348-99-0

rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine

Cat. No.: B2562205
CAS No.: 2165348-99-0
M. Wt: 184.283
InChI Key: WDHOKNSZYWUMKJ-UWVGGRQHSA-N
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Description

rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine is a complex organic compound featuring a hexahydro-furo-pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the hexahydro-furo-pyrrol ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in PVC plastics.

    Thioesters: Compounds synthesized via electron donor-acceptor complex-mediated reactions.

Uniqueness

rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine is unique due to its hexahydro-furo-pyrrol ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-[[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-12(2)7-10-6-11-4-9(10)5-13-8-10/h9,11H,3-8H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHOKNSZYWUMKJ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC12CNCC1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C[C@]12CNC[C@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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